molecular formula C5H8N6O4S B146519 2,6-Diaminopurine sulfate CAS No. 7280-83-3

2,6-Diaminopurine sulfate

Cat. No.: B146519
CAS No.: 7280-83-3
M. Wt: 248.22 g/mol
InChI Key: KYYLASPNTMEZTB-UHFFFAOYSA-N
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Description

It is an essential component of nucleic acids, such as DNA and RNA, and serves as a precursor to other vital biomolecules, including ATP, NAD, and FAD. This compound plays a crucial role in various biological processes, making it a significant subject of scientific research.

Scientific Research Applications

2,6-Diaminopurine sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.

    Biology: Plays a crucial role in the study of nucleic acids and their functions, as well as in the investigation of metabolic pathways involving ATP, NAD, and FAD.

    Medicine: Explored for its potential therapeutic applications, including its role in anticancer research and as a component of antiviral drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

Target of Action

2,6-Diaminopurine (DAP) is a nucleobase analog of adenine . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . The primary targets of 2,6-Diaminopurine are the adenine bases in the DNA .

Mode of Action

When incorporated into double-stranded DNA (dsDNA), 2,6-Diaminopurine forms three hydrogen bonds with thymine (T), as it is identical to adenine (A) but has an additional amine group at position 2 . This improved stability affects protein-binding interactions that rely on those differences .

Biochemical Pathways

2,6-Diaminopurine is produced in two steps. The enzyme MazZ first performs: dGTP + H2O = dGMP + diphosphate. The enzyme PurZ then performs: (d)ATP + dGMP + L-aspartate = (d)ADP + phosphate + 2-aminodeoxyadenylosuccinate (dSMP) .

Pharmacokinetics

It is known that 2,6-diaminopurine can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)amp .

Result of Action

The result of 2,6-Diaminopurine’s action is the increased stability of the DNA molecule, without sacrificing sequence specificity . In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, 2,6-Diaminopurine treatment increases p53 level .

Action Environment

The action of 2,6-Diaminopurine is influenced by environmental factors such as ultraviolet radiation (UVR). UVR from the sun is essential for the prebiotic syntheses of nucleotides, but it can also induce photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . 2,6-Diaminopurine has been proposed to repair CPDs in high yield under prebiotic conditions .

Future Directions

The use of 1H-Purine-2,6-diamine, sulfate and similar compounds in isothermal DNA strand displacement reactions suggests potential applications in chemical biology, nanotechnology, and medicinal diagnostics . Additionally, the identification of a 1H-purine-2,6-diamine derivative as a potential SARS-CoV-2 main protease inhibitor indicates potential future directions in antiviral drug development .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine sulfate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ammonia, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopurine sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted purine derivatives .

Comparison with Similar Compounds

    2,6-Diaminopurine: A purine derivative with similar chemical properties and biological functions.

    Adenine: Another purine base that is a key component of nucleic acids.

    Guanine: A purine base that pairs with cytosine in DNA and RNA.

Uniqueness: 2,6-Diaminopurine sulfate is unique due to its sulfate salt form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where high solubility is required .

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLASPNTMEZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1904-98-9 (Parent)
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6064612
Record name 1H-Purine-2,6-diamine, sulfate
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7280-83-3
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
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Record name 1H-Purine-2,6-diamine, sulfate
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Record name Purine-2,6-diyldiamine sulphate
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Q & A

Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?

A1: The research by Thayer [] indicates that this compound exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.

Q2: Is there structural information available for this compound?

A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.

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